Cisatracurium besylate is a synthetic, non-depolarizing neuromuscular blocking agent (NMBA). It is a benzylisoquinolinium compound and a stereoisomer of atracurium []. Cisatracurium besylate is used in scientific research to induce muscle relaxation in a variety of animal models. This allows researchers to study a variety of physiological processes, such as muscle contraction, nerve conduction, and the effects of various drugs and toxins on the neuromuscular system.
Cisatracurium besylate is a neuromuscular blocking agent used primarily in anesthesia to facilitate intubation and provide muscle relaxation during surgical procedures. It is a stereoisomer of atracurium besylate, characterized by its specific cis configuration that enhances its pharmacological profile. The compound is derived from the natural alkaloid tetrahydropapaverine and is notable for its unique mechanism of action, which involves the blockade of neuromuscular transmission at the neuromuscular junction.
Cisatracurium besylate is synthesized from tetrahydropapaverine, a compound obtained from opium poppy derivatives. It belongs to the class of compounds known as non-depolarizing neuromuscular blockers, which are used to induce muscle paralysis during surgical procedures. The compound is classified under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as (1R-cis)-1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-2-benzyloxycarbonylethyl-isoquinolinium benzenesulfonate.
Cisatracurium besylate can be synthesized through various methods, primarily involving multi-step organic reactions. One effective method includes:
The synthesis process often employs palladium on carbon as a catalyst in certain steps to facilitate reactions while minimizing byproducts. Additionally, high-performance liquid chromatography (HPLC) is frequently used for purification and analysis of the final product to ensure high purity levels.
Cisatracurium besylate has a complex molecular structure characterized by multiple chiral centers. Its structural formula can be represented as follows:
Cisatracurium besylate participates in several chemical reactions relevant for its synthesis and degradation:
The stability of cisatracurium besylate can be monitored using HPLC methods that allow for simultaneous determination of degradation products alongside the active compound.
Cisatracurium besylate works by competitively blocking nicotinic acetylcholine receptors at the neuromuscular junction. This prevents acetylcholine from binding to its receptors, leading to muscle paralysis.
The pharmacokinetics of cisatracurium indicate that it undergoes spontaneous degradation at physiological pH through a process called ester hydrolysis, leading to inactive metabolites that are eliminated from the body.
Cisatracurium besylate is primarily used in clinical settings for:
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3